4,4'-Bis(3-aminophenoxy)benzophenone

Catalog No.
S2807568
CAS No.
63948-92-5
M.F
C25H22N2O3
M. Wt
398.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bis(3-aminophenoxy)benzophenone

CAS Number

63948-92-5

Product Name

4,4'-Bis(3-aminophenoxy)benzophenone

IUPAC Name

[4,4-bis(3-aminophenoxy)cyclohexa-1,5-dien-1-yl]-phenylmethanone

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C25H22N2O3/c26-20-8-4-10-22(16-20)29-25(30-23-11-5-9-21(27)17-23)14-12-19(13-15-25)24(28)18-6-2-1-3-7-18/h1-14,16-17H,15,26-27H2

InChI Key

SZOSBUBZKMVMGS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N

Solubility

not available

Canonical SMILES

C1C=C(C=CC1(OC2=CC=CC(=C2)N)OC3=CC=CC(=C3)N)C(=O)C4=CC=CC=C4

Photophysical and Photochemical Properties:

BABP is a molecule of interest to researchers due to its unique photophysical and photochemical properties. These properties govern how the molecule interacts with light and how it undergoes light-induced reactions. Studies have investigated:

  • Fluorescence: BABP exhibits strong fluorescence, meaning it absorbs light at one wavelength and emits it at a longer wavelength. This property makes it a potential candidate for various applications, including fluorescent whitening agents and organic light-emitting diodes (OLEDs) [].
  • Photoisomerization: BABP can undergo photoisomerization, where its molecular structure changes upon exposure to light. This property allows researchers to study light-induced molecular transformations and their potential applications in areas such as molecular switches and data storage [].

Applications in Polymer Science:

BABP finds applications in polymer science due to its ability to:

  • Act as an optical brightener: BABP absorbs ultraviolet (UV) light and re-emits it as visible light, making polymers appear brighter and whiter []. This property is valuable in the textile industry for enhancing the appearance of fabrics.
  • Function as a dye: BABP can be used as a dye for certain polymers, imparting specific colors and functionalities [].

Other Research Areas:

BABP is also being explored in other research areas, including:

  • Biomedical applications: Studies have investigated the potential use of BABP in drug delivery and bioimaging due to its photophysical properties [].
  • Sensor development: Researchers are exploring the use of BABP in the development of sensors for detecting specific molecules or environmental conditions based on its light-induced responses [].

4,4'-Bis(3-aminophenoxy)benzophenone is an organic compound classified as an aromatic diamine. It features two 3-aminophenoxy groups linked to a benzophenone core, contributing to its unique chemical properties. This compound is recognized for its high thermal stability and is primarily utilized in the synthesis of advanced polymers, particularly polyimides, which are known for their excellent thermal and chemical resistance. The molecular formula of 4,4'-Bis(3-aminophenoxy)benzophenone is C25H20N2O3C_{25}H_{20}N_{2}O_{3}, with a molar mass of approximately 396.44 g/mol .

The mechanism of action of BABP depends on the specific application. In its role as an optical brightener, BABP absorbs ultraviolet (UV) light and re-emits it as visible light, making materials appear brighter []. In research, BABP's photochemical properties allow it to participate in light-induced reactions, acting as a photosensitizer or undergoing structural changes upon light absorption [].

  • Nucleophilic Substitution: This reaction is crucial during its synthesis, where nucleophiles attack electrophilic centers in the molecule.
  • Reduction: The compound can undergo catalytic reduction, converting nitro groups to amino groups, enhancing its reactivity.
  • Polymerization: It reacts with aromatic tetracarboxylic acid dianhydrides to form polyimides, which are characterized by their robust thermal stability and mechanical strength .

Common Reagents and Conditions

The synthesis typically involves reagents such as potassium carbonate and N,N-dimethylformamide under controlled temperatures (40°C to 140°C) and pressures (up to 20 atm). These conditions ensure high yields and purity of the final product .

While specific biological activities of 4,4'-Bis(3-aminophenoxy)benzophenone are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, some aromatic amines can show antimicrobial or anticancer activities due to their ability to interact with biological macromolecules. Further research may be needed to elucidate any direct biological effects of this compound specifically.

General Synthesis Route

The synthesis of 4,4'-Bis(3-aminophenoxy)benzophenone generally involves a multi-step process:

  • Nucleophilic Substitution: Starting with a precursor like 1-chloro-4-nitrobenzene and 4,4'-dihydroxybenzophenone, a nucleophilic substitution reaction occurs in the presence of potassium carbonate.
  • Catalytic Reduction: The resulting nitro compound undergoes catalytic reduction using hydrazine and palladium on carbon to yield the final diamine product .

Industrial Production

In industrial settings, the synthesis is optimized for scalability, employing strong polar aprotic solvents and specific catalysts to maximize yield and purity while maintaining controlled reaction conditions .

4,4'-DiaminodiphenylmethaneAromatic DiamineUsed in polymer synthesis4,4'-DiaminodiphenylsulfoneAromatic DiamineKnown for high-performance polymers4,4'-Diaminodiphenyl etherAromatic DiamineUtilized in polyimide production

Uniqueness

What sets 4,4'-Bis(3-aminophenoxy)benzophenone apart from these similar compounds is its specific ether-ketone structure that enhances solubility and processability. This unique structure contributes to its ability to form highly stable polyimides, making it particularly valuable for applications requiring exceptional thermal and chemical resistance compared to other aromatic diamines .

Interaction studies involving 4,4'-Bis(3-aminophenoxy)benzophenone focus on its compatibility with various solvents and polymers. Its ability to form stable bonds with dianhydrides allows for the development of materials with enhanced mechanical properties. Additionally, research into its interactions with biological systems could provide insights into potential applications in biomedical fields.

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

398.16304257 g/mol

Monoisotopic Mass

398.16304257 g/mol

Heavy Atom Count

30

Wikipedia

4,4'-Bis(3-aminophenoxy)benzophenone

Dates

Modify: 2023-08-17

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